molecular formula C16H17NO4 B12937894 Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol

Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol

Cat. No.: B12937894
M. Wt: 287.31 g/mol
InChI Key: XGVJWXAYKUHDOO-FWYOQMDTSA-N
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Description

Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol is a polycyclic alkaloid derivative characterized by a fused pyrrolo-phenanthridine core with a [1,3]dioxolo substituent. Its stereochemistry (1R,2R,3a1R,12bR) defines its three-dimensional conformation, which is critical for biological interactions. The compound features two hydroxyl groups at positions 1 and 2, contributing to its polarity and hydrogen-bonding capacity .

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

(1R,17R,18R,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol

InChI

InChI=1S/C16H17NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h3-5,11,14-16,18-19H,1-2,6-7H2/t11-,14-,15+,16+/m1/s1

InChI Key

XGVJWXAYKUHDOO-FWYOQMDTSA-N

Isomeric SMILES

C1CN2CC3=CC4=C(C=C3[C@@H]5[C@@H]2C1=C[C@H]([C@@H]5O)O)OCO4

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol typically involves multi-step organic synthesis. Key steps may include:

    Formation of the core structure: This involves the construction of the fused ring system through cyclization reactions.

    Functional group modifications: Introduction of hydroxyl groups and other functional groups through selective reactions such as hydroxylation.

    Purification: The final compound is purified using techniques like chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve:

    Catalysis: Using catalysts to increase reaction efficiency and yield.

    Automation: Employing automated synthesis equipment to streamline the production process.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes.

Scientific Research Applications

Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects. For example, it may inhibit a key enzyme in a metabolic pathway, leading to reduced production of a particular metabolite.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to a family of [1,3]dioxolo-pyrrolo-phenanthridine derivatives. Key structural analogs include:

Compound Name Key Substituents/Modifications Molecular Formula Stereochemistry Biological Activity (if reported) Reference
Target: Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-...phenanthridine-1,2-diol 1,2-diol Likely C₁₆H₁₇NO₄ (1R,2R,3a1R,12bR) Not explicitly reported
Compound 10 () 1,2,3,3a-tetraol C₁₆H₁₇NO₆ (1S,2R,3S,3aR,3a1S,12bS) Cytostatic activity (growth inhibition)
Compound 11 () 1,2,3-triacetate; 3a-hydroxy; 7-oxo C₂₂H₂₃NO₉ (1S,2R,3S,3aR,3a1S,12bS) Intermediate in cytostatic agent synthesis
Compound 14 () 1-hydroxy; 7-oxo C₁₆H₁₃NO₅ (1S,3a1S,12bS) Derived from lycorine oxidation
2,4,5,7,12b,12c-Hexahydro-...phenanthridine-1,2-diyl diacetate () 1,2-diacetate C₂₀H₂₁NO₆ Undefined stereocenters Not reported

Key Structural Differences:

  • Hydroxylation vs. Acetylation: The target compound’s 1,2-diol groups enhance hydrophilicity compared to acetylated analogs (e.g., compound 11 and ’s diacetate), which exhibit increased lipophilicity .
  • Stereochemistry: The (1R,2R,3a1R,12bR) configuration distinguishes the target from diastereomers like compound 10 , which has additional hydroxyl groups and a (1S,2R,3S,3aR) configuration. Such stereochemical variations significantly impact receptor binding and metabolic stability .
  • Oxo Groups: Compound 14 introduces a 7-oxo group, which may alter electronic properties and bioactivity compared to the target’s fully reduced core .

Biological Activity

Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol is a complex organic compound with potential biological activities. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique fused heterocyclic structure that contributes to its biological properties. Its molecular formula is C18H20N2O4C_{18}H_{20}N_2O_4, and it has a molecular weight of approximately 320.36 g/mol. The specific stereochemistry of the compound may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer).
  • Effective Concentrations : The compound showed significant cytotoxicity at concentrations as low as 6.25 μM in MDA-MB-231 cells and 25 μM in MCF-7 cells.

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Docking studies revealed that the compound interacts effectively with proteins such as AKT1 and Orexetine type 2 receptor (Ox2R), suggesting a potential for targeted therapy in breast cancer treatment .

Compound Cell Line Concentration (μM) Effect
Rel-(1R,2R...)MDA-MB-2316.25Cytotoxic
Rel-(1R,2R...)MCF-725Cytotoxic

The biological activity is likely mediated through several mechanisms:

  • G-Quadruplex Binding : The compound may bind to G-quadruplex structures in DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Inhibition of serine/threonine kinase pathways (e.g., AKT) has been suggested as a mechanism for reducing cell viability in cancerous cells.

Case Studies

In a recent study assessing the efficacy of various compounds against breast cancer cell lines:

  • Case Study 1 : The compound demonstrated a significant reduction in cell viability compared to control groups.
  • Case Study 2 : Molecular dynamics simulations indicated that the compound stabilizes certain protein conformations that are critical for cancer cell survival.

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